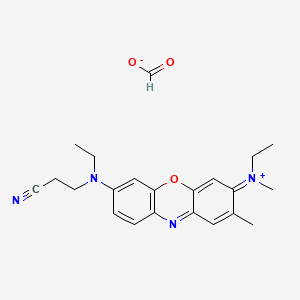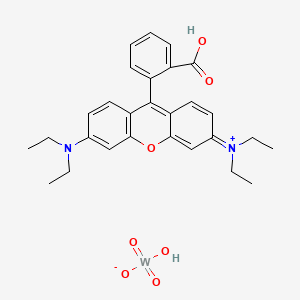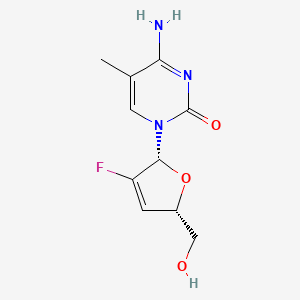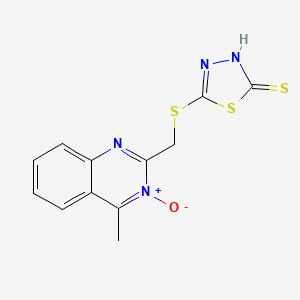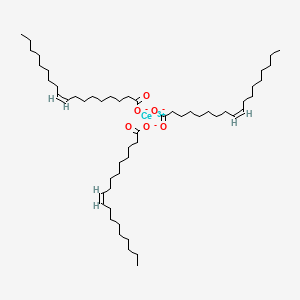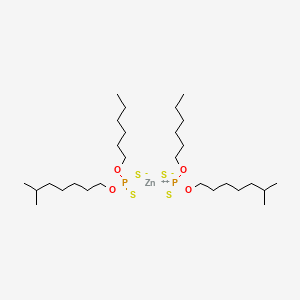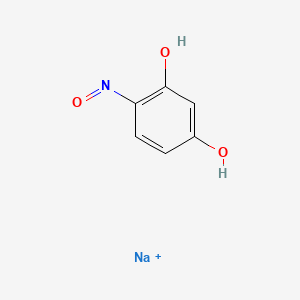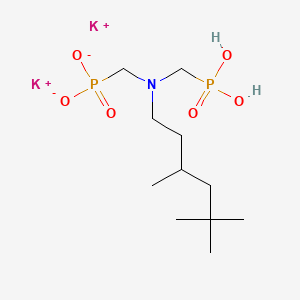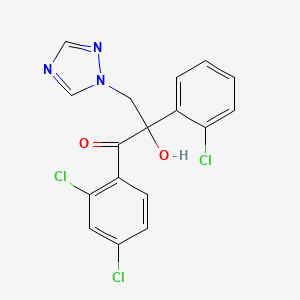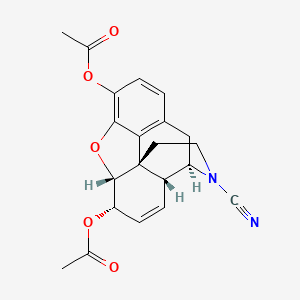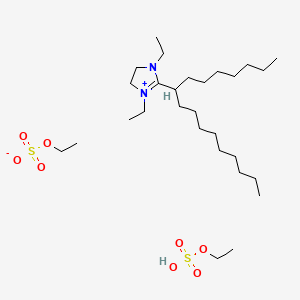
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide is a member of the benzoxazocine class of compounds It is characterized by a tetrahydrobenzoxazocine ring structure substituted with a phenyl group at position 1 and a methyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a methyl-substituted ketone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at a temperature range of 50-100°C. The resulting intermediate is then treated with hydrobromic acid to yield the hydrobromide salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzoxazocine derivatives.
Biology: The compound is studied for its potential biological activities, including analgesic and anti-inflammatory effects.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide is not fully understood. it is believed to involve the inhibition of neurotransmitter reuptake, particularly dopamine, serotonin, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Nefopam hydrochloride: A structurally similar compound with similar analgesic properties.
5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine: Another benzoxazocine derivative with comparable biological activities.
Uniqueness
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
Propiedades
Número CAS |
69984-26-5 |
|---|---|
Fórmula molecular |
C17H20BrNO |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrobromide |
InChI |
InChI=1S/C17H19NO.BrH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H |
Clave InChI |
KIZRSQLEKKJDEM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


